molecular formula C12H14F3N B2942939 1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline CAS No. 2288709-48-6

1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2942939
CAS No.: 2288709-48-6
M. Wt: 229.246
InChI Key: IQPWFRSAVPKVPS-UHFFFAOYSA-N
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Description

1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS: 450-62-4) is a tetrahydroquinoline derivative featuring a 1-ethyl substituent and a 7-trifluoromethyl (CF₃) group. Its molecular formula is C₁₀H₁₀F₃N, with a molecular weight of 201.19 g/mol . The CF₃ group enhances lipophilicity, metabolic stability, and electron-withdrawing effects, making it valuable in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

1-ethyl-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c1-2-16-7-3-4-9-5-6-10(8-11(9)16)12(13,14)15/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPWFRSAVPKVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethyl-2-nitrobenzene with trifluoroacetic acid in the presence of a reducing agent can lead to the formation of the desired tetrahydroquinoline derivative. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon is a typical method.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Saturated tetrahydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

    Industry: It is used in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, influencing their activity. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents Key Structural Features
1-Ethyl-7-(trifluoromethyl)-THQ 1-Ethyl, 7-CF₃ High lipophilicity, electron-withdrawing
N-Hydroxyethyl-THQ N-Hydroxyethyl Polar group, eco-friendly synthesis
2-Methyl-5-hydroxy-THQ 2-Methyl, 5-OH Analgesic activity, moderate polarity
7-Sulfonamide-THQ 7-Sulfonamide Enhanced solubility, anti-cancer activity

Key Observations :

  • Electron Effects : The CF₃ group in 1-Ethyl-7-CF₃-THQ withdraws electrons, altering reactivity in electrophilic substitutions compared to electron-donating groups (e.g., -OH or -NH) .

Key Observations :

  • Green Chemistry: Ionic liquids (e.g., [NMPH]H₂PO₄) offer reusable, non-toxic alternatives to metal catalysts (e.g., Fe or InCl₃) .
  • Challenges : Introducing CF₃ may require specialized fluorination steps, increasing synthetic complexity compared to hydroxyethyl or methyl derivatives .

Key Observations :

  • Metabolic Stability: CF₃ reduces oxidative degradation rates compared to non-fluorinated analogs, as seen in oxidation studies converting THQ to quinoline .
  • Target Specificity : Substituent position (e.g., 7-CF₃ vs. 5-OH) dictates interactions with enzymes or receptors .

Physical and Chemical Properties

Property 1-Ethyl-7-CF₃-THQ N-Hydroxyethyl-THQ 2-Methyl-5-hydroxy-THQ
Molecular Weight (g/mol) 201.19 ~209 ~177
LogP (Predicted) 2.8 1.2 1.5
Melting Point Not reported 120–125°C 90–95°C
Solubility in Water Low Moderate Moderate

Key Observations :

  • Thermal Stability : CF₃ derivatives exhibit higher thermal stability, beneficial in industrial applications (e.g., dyes or corrosion inhibitors) .

Biological Activity

1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS No. 2288709-48-6) is a compound belonging to the tetrahydroquinoline class, notable for its unique structural features. The trifluoromethyl group at the seventh position significantly influences its chemical behavior and biological activity. This article explores the biological activities of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative studies with similar compounds.

  • Molecular Formula : C10H10F3N
  • Molecular Weight : 201.19 g/mol
  • Structure : Characterized by an ethyl group at the first position and a trifluoromethyl group at the seventh position on the tetrahydroquinoline ring.

Antimicrobial Properties

Research indicates that tetrahydroquinoline derivatives exhibit antimicrobial activities. The presence of the trifluoromethyl group enhances the compound's ability to disrupt microbial cell membranes, leading to increased efficacy against various bacterial strains.

Anticancer Potential

Studies have shown that compounds similar to this compound possess anticancer properties. For instance, a related tetrahydroquinoline analog was identified as an Epac1 inhibitor, which has implications for cancer treatment by inhibiting tumor invasion and promoting apoptosis in cancer cells .

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cellular signaling pathways. The trifluoromethyl group can enhance binding affinity to target proteins.
  • Cell Signaling Modulation : It is hypothesized that this compound modulates pathways related to inflammation and cell migration, potentially impacting conditions such as cardiac hypertrophy and cancer metastasis .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-Ethyl-7-methyl-1,2,3,4-tetrahydroquinolineLacks trifluoromethyl groupLower antimicrobial activity
1-Ethyl-7-(trifluoromethyl)quinolineSimilar structure without tetrahydro moietyDifferent reactivity; less studied

The presence of the trifluoromethyl group is crucial for enhancing biological activity compared to its analogs.

Study on Epac1 Inhibition

A study identified a tetrahydroquinoline analog that inhibited Epac1 activity without affecting protein kinase A holoenzyme activity. This highlights the potential of this compound as a selective modulator in therapeutic applications .

In Vivo Studies

In vivo studies are required to evaluate the pharmacokinetics and bioavailability of this compound. Preliminary results suggest promising outcomes in terms of metabolic stability due to the trifluoromethyl substitution.

Q & A

Q. What are the primary synthetic routes for preparing 1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

The synthesis of tetrahydroquinoline derivatives typically involves cyclization strategies. A common approach uses epichlorohydrin and aromatic amines, where intramolecular cyclization forms the tetrahydroquinoline core. For example, heating diphenylamine with excess epichlorohydrin generates intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine, which undergo cyclization under controlled temperatures (120–140°C) to yield the tetrahydroquinoline scaffold . Reaction time, temperature, and stoichiometry of reagents critically affect yield. For trifluoromethyl-substituted derivatives, fluorinated precursors (e.g., trifluoromethylated propargyl-amines) may be cyclized using gold catalysis, as reported in fluorinated quinoline syntheses .

Q. How is spectroscopic characterization (NMR, IR, MS) applied to confirm the structure of this compound?

Structural validation relies on multi-spectral analysis:

  • NMR : 1^1H NMR identifies ethyl and trifluoromethyl groups via distinct signals (e.g., ethyl CH3_3 at ~1.2 ppm and CF3_3 as a singlet near 3.5–4.0 ppm). 19^{19}F NMR confirms the trifluoromethyl group with a characteristic peak at ~-60 to -70 ppm .
  • IR : Stretching vibrations for C-F bonds (1000–1300 cm1^{-1}) and NH/aromatic C-H (3000–3100 cm1^{-1}) are key .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ for C12_{12}H14_{14}F3_3N: calculated 230.1156) .

Q. What are the recommended safety protocols for handling tetrahydroquinoline derivatives in laboratory settings?

Safety measures include:

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact. Respiratory protection (e.g., P95 filters) for aerosolized particles .
  • Storage : Inert conditions (argon/nitrogen) to prevent oxidation. Avoid incompatible materials like strong acids/bases .
  • Waste Disposal : Neutralization before disposal to prevent environmental release .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of the tetrahydroquinoline core?

The -CF3_3 group is strongly electron-withdrawing, lowering the electron density of the aromatic ring. This enhances electrophilic substitution at the para position and stabilizes intermediates in cyclization reactions. Computational studies (e.g., DFT) reveal that -CF3_3 increases the compound’s lipophilicity and metabolic stability, making it advantageous in drug design . Experimental data show that trifluoromethylated derivatives exhibit higher oxidative stability compared to non-fluorinated analogs .

Q. What strategies address regioselectivity challenges in the synthesis of 7-trifluoromethyl-substituted tetrahydroquinolines?

Regioselectivity is controlled by:

  • Directing Groups : Electron-donating substituents (e.g., -NH2_2) on the aromatic ring direct electrophilic attack to the ortho/para positions.
  • Catalysis : Gold catalysts promote cyclization of trifluoromethylated propargyl-amines, favoring 6-endo-dig cyclization over 5-exo pathways .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intramolecular cyclization efficiency by stabilizing transition states .

Q. How do researchers resolve contradictions in biological activity data for this compound across different studies?

Discrepancies often arise from variations in:

  • Assay Conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines affect MIC values. Standardized protocols (CLSI guidelines) are critical .
  • Stereochemical Purity : Impurities in enantiomeric mixtures can skew results. Chiral HPLC or enzymatic resolution ensures stereochemical homogeneity .
  • Solubility : Poor aqueous solubility may lead to underestimated activity. Use of co-solvents (e.g., DMSO ≤1%) is recommended .

Q. What computational methods are used to predict the pharmacokinetic properties of 1-Ethyl-7-(trifluoromethyl)-tetrahydroquinoline?

  • Molecular Dynamics (MD) : Simulates membrane permeability (e.g., blood-brain barrier penetration).
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and bioavailability. The -CF3_3 group typically improves metabolic stability by resisting oxidative degradation .
  • Docking Studies : Identify potential binding modes with biological targets (e.g., bacterial topoisomerases) .

Methodological Considerations

Q. What analytical techniques are employed to assess purity and stability during scale-up synthesis?

  • HPLC/UPLC : Quantifies impurities (>0.1% detection limit) using C18 columns and UV detection (λ = 254 nm) .
  • Accelerated Stability Testing : Samples are stored at 40°C/75% RH for 4 weeks to predict shelf life. Degradation products are monitored via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determines thermal decomposition profiles (onset ~200°C for most tetrahydroquinolines) .

Q. How is the compound’s reactivity with nucleophiles or electrophiles exploited in derivatization?

  • Nucleophilic Attack : The NH group in tetrahydroquinoline reacts with acyl chlorides to form amides, enhancing solubility for biological testing .
  • Electrophilic Aromatic Substitution : Bromination at the 5-position (para to -CF3_3) introduces handles for cross-coupling reactions (e.g., Suzuki-Miyaura) .

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